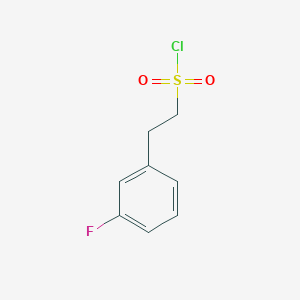![molecular formula C8H13BrO B3152167 4-Bromobicyclo[2.2.2]octan-1-ol CAS No. 72948-88-0](/img/structure/B3152167.png)
4-Bromobicyclo[2.2.2]octan-1-ol
Übersicht
Beschreibung
4-Bromobicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H13BrO . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a bromine atom and a hydroxyl group attached . The molecular weight is 205.09 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.09 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
1. Alkylation in Organic Synthesis
4-Bromobicyclo[2.2.2]octan-1-ol and related compounds have been utilized in organic synthesis, particularly in alkylation reactions. Mezhnev and Geivandov (2011) discussed the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol, yielding bromine-containing bicyclooctanes, highlighting its utility in synthesizing complex organic structures (Mezhnev & Geivandov, 2011).
2. Antiprotozoal Activity
Several derivatives of this compound have been synthesized and investigated for their antiprotozoal activity. Studies by Seebacher et al. (2006) and Weis et al. (2003) explored the activity of these compounds against organisms causing diseases like East African sleeping sickness and Malaria (Seebacher et al., 2006), (Weis et al., 2003).
3. Application in EPR Spectroscopy
4-Substituted bicyclo[2.2.2]oct-1-yl radicals, generated from 1-bromobicyclo[2.2.2]octanes, have been observed in solution using EPR spectroscopy. The study by Binmore et al. (1995) provides insights into the electronic effects of substituents on these radicals, which is significant for understanding radical chemistry and reactivity (Binmore et al., 1995).
4. Micellization and Catalysis
The micellization of derivatives of this compound has been studied for its effects on the catalysis of certain reactions. Zakharova et al. (2012) and Zhiltsova et al. (2012) have discussed the self-association and catalytic properties of alkylated 1,4-diazabicyclo[2.2.2]octanes, demonstrating their significance in the field of catalysis and materials science (Zakharova et al., 2012), (Zhiltsova et al., 2012).
Eigenschaften
IUPAC Name |
4-bromobicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMIKWVTITGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



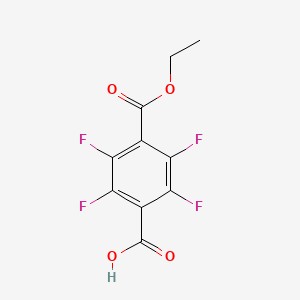

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
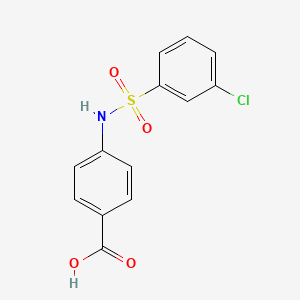
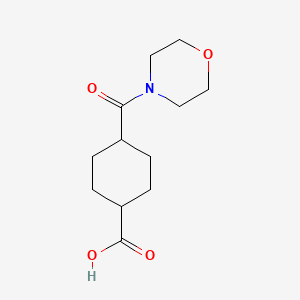
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
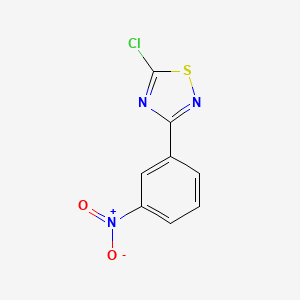
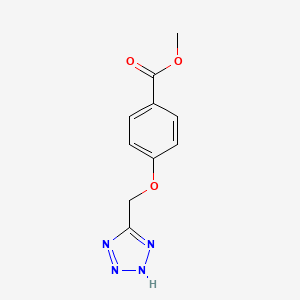
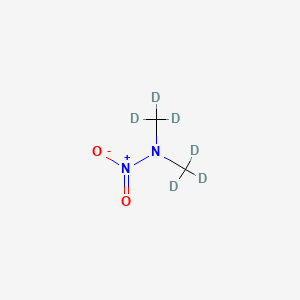

![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)
